5-(Allyloxy)-2-azabicyclo[2.2.1]heptane
Description
Significance of Bridged Bicyclic Systems in Chemical Research
Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a three-dimensional and conformationally rigid structure. medchemexpress.comchemicalbook.com This rigidity is a key feature that distinguishes them from more flexible acyclic or monocyclic systems. The constrained nature of these scaffolds limits the number of accessible conformations, which can have profound effects on their chemical reactivity and biological activity. medchemexpress.com
The nomenclature of these systems is systematically described by the von Baeyer system, which specifies the total number of atoms in the bicyclic framework and the lengths of the bridges connecting the two bridgehead atoms. medchemexpress.com For instance, the well-known compound norbornane (B1196662) is systematically named bicyclo[2.2.1]heptane. chemicalbook.com
Key stereochemical features of bridged bicyclic systems include exo-endo isomerism, which describes the orientation of substituents relative to the main bridge. medchemexpress.com Furthermore, Bredt's rule is a fundamental concept for these systems, stating that a double bond cannot be placed at a bridgehead carbon if it would result in excessive ring strain. medchemexpress.com The inherent structural constraints and well-defined stereochemistry of bridged bicyclic compounds make them prevalent in many natural products and pharmaceuticals, such as camphor. medchemexpress.comchemicalbook.com
Relevance of the 2-Azabicyclo[2.2.1]heptane Core as a Synthetic Building Block
The 2-azabicyclo[2.2.1]heptane core is a heterocyclic variant of the norbornane system and is considered a vital building block in synthetic organic and medicinal chemistry. unirioja.esacs.org Its rigid structure serves as a valuable scaffold for creating analogues of other important nitrogen-containing rings like piperidine, proline, and azepane. unirioja.es This structural mimicry is a key strategy in drug design.
One of the most prominent precursors for this scaffold is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam. acs.orggoogle.com This versatile intermediate is a cornerstone in the synthesis of several blockbuster antiviral drugs, including Carbovir and Abacavir. acs.orggoogle.com The presence of a double bond in the Vince Lactam allows for a wide range of chemical modifications, leading to functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives. acs.orggoogle.com
The synthesis of the 2-azabicyclo[2.2.1]heptane system can often be achieved through stereoselective aza-Diels-Alder reactions, which can provide enantiopure forms with multiple defined stereocenters. unirioja.es This chiral nature makes the scaffold particularly useful in asymmetric synthesis. unirioja.es Furthermore, derivatives of this core have been synthesized through methods like palladium-catalyzed reactions to introduce oxygenation patterns. researchgate.net
Overview of Research Trajectories for Azabicyclo[2.2.1]heptane Derivatives
The unique structural and chemical properties of the 2-azabicyclo[2.2.1]heptane scaffold have led to its exploration in various areas of therapeutic research. Derivatives of this core have shown a broad spectrum of biological activities, making them attractive candidates for drug development.
Interactive Table: Research Applications of 2-Azabicyclo[2.2.1]heptane Derivatives
| Therapeutic Area | Target/Application | Example/Note |
| Antiviral | Hepatitis C Virus (HCV) | The core is present in Ledipasvir, a potent NS5A inhibitor. ucla.edu |
| Antiviral | HIV | The Vince Lactam is a key precursor for Carbovir and Abacavir. acs.orggoogle.com |
| Oncology | Anticancer Agents | Derivatives have demonstrated efficacy against various cancer cell lines. unirioja.es |
| Metabolic Disorders | Diabetes (Type 2) | Used in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Neogliptin. evitachem.com |
| Neurological Disorders | CNS Disorders | Investigated for the inhibition of the s2 receptor. ucla.edu |
| Neurological Disorders | Insomnia/Anxiety | Optimized as selective Orexin-1 receptor antagonists. unirioja.es |
| Pain Management | Analgesia | The scaffold is found in compounds with analgesic properties. |
The research trajectories indicate a sustained interest in the 2-azabicyclo[2.2.1]heptane scaffold as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups to interact with biological targets, while its synthetic accessibility continues to inspire the development of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-prop-2-enoxy-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-11-9-5-8-4-7(9)6-10-8/h2,7-10H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXADPCPMHLURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 5 Allyloxy 2 Azabicyclo 2.2.1 Heptane Derivatives
Reactivity Profile of the Bridged Azabicyclic Core
The 2-azabicyclo[2.2.1]heptane framework is a strained system, and this strain is a driving force for several of its characteristic reactions. The nitrogen atom within the bicyclic structure can also play a crucial role, either through its nucleophilicity, its ability to stabilize adjacent charges or radicals, or by participating in neighboring group effects.
Ring-Opening Reactions and Rearrangements of Strained Bicyclic Systems
The inherent strain in the 2-azabicyclo[2.2.1]heptane system makes it susceptible to ring-opening and rearrangement reactions, often under thermal or catalytic conditions. These transformations can lead to the formation of structurally diverse and synthetically useful monocyclic or different bicyclic frameworks. For instance, upon attempted nucleophilic substitution at certain positions, derivatives of 2-azabicyclo[2.2.1]heptane have been observed to undergo stereoselective ring expansion to yield 2-azabicyclo[3.2.1]octane skeletons. rsc.org
In a notable example, a novel cascade reaction mediated by samarium(II) iodide (SmI₂), involving a spirocyclization and rearrangement, has been utilized to construct the 2-azabicyclo[2.2.1]heptene framework from a 7-azabicyclo[2.2.1]heptadiene precursor. nih.govrsc.org This reaction proceeds with high regio- and stereoselectivity under mild conditions. nih.gov The success of such rearrangements is often dependent on the stability of the radical intermediates formed during the cascade. nih.gov
Furthermore, Wagner-Meerwein rearrangements have been observed in 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes when treated with bromine or chlorine, leading to halogenated 2-arylsulfonylazabicyclo[2.2.1]heptanes. researchgate.net Acid-catalyzed ring-opening of meso-epoxides derived from related systems provides another route to functionalized 2-azabicyclo[2.2.1]heptanes. researchgate.net
Table 1: Examples of Rearrangement Reactions in Azabicyclic Systems
| Starting Material Type | Reagent/Condition | Product Core Structure | Reference |
| 7-Azabicyclo[2.2.1]heptadiene derivative | SmI₂ | 2-Azabicyclo[2.2.1]heptene | nih.govrsc.org |
| 2-Arylsulfonyl-2-azabicyclo[2.2.1]hept-5-ene | Br₂ or Cl₂ | 2-Arylsulfonyl-2-azabicyclo[2.2.1]heptane | researchgate.net |
| 1-Aminocyclohept-4-ene-derived epoxides | Chiral Phosphoric Acid | 8-Azabicyclo[3.2.1]octane | researchgate.net |
| N-Acyl-2-azabicyclo[2.1.1]hexanes | Various | Functionalized 2-azabicyclo[2.1.1]hexanes | nih.gov |
Free Radical Reactions and Aminyl Radical Intermediates
The 2-azabicyclo[2.2.1]heptane core can participate in free radical reactions, particularly those involving the nitrogen atom to form aminyl radical intermediates. These reactive species can undergo a variety of transformations, including intramolecular hydrogen atom abstraction and cyclization reactions. For example, photolytic treatment of carbamates derived from related amine structures can generate aminyl radicals that subsequently cyclize. bbhegdecollege.com
The stability of the radical intermediates is a key factor in determining the outcome of these reactions. nih.gov In the context of constructing the 2-azabicyclo[2.2.1]heptane framework, radical rearrangements have been shown to be influenced by the bond dissociation energy (BDE) of the relevant C-H bonds, which affects the stability of the intermediate radicals. rsc.org Photochemical conversion of aminocyclopropanes can also lead to the formation of 1-aminonorbornanes through a process initiated by the homolytic fragmentation of an amine radical cation intermediate. researchgate.net
Hypoiodite-mediated aminyl radical cyclization is another powerful method for synthesizing nitrogen-containing heterocycles. dokumen.pub This type of reaction has been used to construct complex ring systems, such as the homochiral 7-oxa-2-azabicyclo[2.2.1]heptane framework from carbohydrate-derived phosphoramidates. dokumen.pub Electrochemical methods have also been developed for the intramolecular amination of C(sp³)-H bonds via nitrogen-centered radicals, demonstrating a modern approach to forming these bicyclic structures. sci-hub.se
Transition Metal-Catalyzed Transformations (e.g., Hydrovinylation)
The 2-azabicyclo[2.2.1]heptane scaffold and its derivatives are valuable ligands and substrates in transition metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, influencing the catalytic activity and stereochemical outcome of the reaction. Derivatives of 2-azabicyclo[2.2.1]heptane have been modified to create a range of (N,O), (N,N), (N,P), and (N,S)-donating ligands for enantioselective transformations. rsc.org
Ruthenium and iridium complexes incorporating ligands derived from the 2-azabicyclo[2.2.1]heptane structure have been successfully employed in asymmetric transfer hydrogenation of ketones and other substrates. diva-portal.org For example, a Ru(arene)[(1S, 3R, 4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane] catalyst has shown high activity and enantioselectivity in the reduction of aromatic ketones. diva-portal.org
Palladium-catalyzed reactions, such as tandem Heck/carbonylation desymmetrization of cyclopentenes and 1,2-aminoacyloxylation of cyclopentenes, have been developed to synthesize functionalized 2-azabicyclo[2.2.1]heptanes. researchgate.net While specific examples of hydrovinylation on 5-(allyloxy)-2-azabicyclo[2.2.1]heptane are not detailed in the provided results, the general reactivity of the bicyclic olefin precursors in transition metal-catalyzed processes suggests the feasibility of such transformations for C-C bond formation. researchgate.net
Chemical Transformations of the Allyloxy Substituent
The allyloxy group at the C5 position is a key functional handle, allowing for a wide range of modifications that can introduce structural diversity without altering the core bicyclic structure.
Olefin Metathesis Reactions for Structural Diversification
Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. wikipedia.org The allyloxy group in this compound is an ideal substrate for various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). masterorganicchemistry.comlibretexts.org These reactions are typically catalyzed by well-defined ruthenium or molybdenum complexes, such as Grubbs' or Schrock catalysts. wikipedia.org
Cross-metathesis with other olefins can be used to introduce a wide variety of substituents at the end of the allyl chain. The presence of the allylic oxygen atom can have a beneficial effect on the reaction rate and efficiency. beilstein-journals.org RCM could be employed if another olefin is present in the molecule, leading to the formation of new cyclic structures fused to the bicyclic core. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. harvard.edu
Table 2: Potential Olefin Metathesis Reactions on Allyloxy Derivatives
| Metathesis Type | Potential Reaction Partner | Potential Product Feature | Catalyst Family | Reference |
| Cross-Metathesis (CM) | Substituted Olefin (R-CH=CH₂) | Elongated/Functionalized Side Chain | Grubbs, Schrock | wikipedia.orgmasterorganicchemistry.com |
| Ring-Closing Metathesis (RCM) | Second Alkene within the Molecule | Fused or Bridged Polycyclic System | Grubbs, Schrock | researchgate.netharvard.edu |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic Olefin Monomer | Polymer with Pendent Azabicyclic Units | Grubbs, Schrock | harvard.edu |
Claisen and Wittig Rearrangements of Allyl Ethers
The allyl ether functionality is a classic substrate for sigmatropic rearrangements, such as the Claisen and nih.govnih.gov-Wittig rearrangements, which are powerful methods for carbon-carbon bond formation with a high degree of stereocontrol.
The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgchem-station.com To apply this to this compound, the allyl group would need to be part of an allyl vinyl ether structure. More directly applicable is the rearrangement of the allyl ether itself, often requiring conversion to a different intermediate first, like an allylic acetate (B1210297) for an Ireland-Claisen rearrangement. ethz.ch These reactions typically proceed through a well-defined, chair-like six-membered transition state, allowing for predictable transfer of stereochemistry. organic-chemistry.orgchem-station.com
The nih.govnih.gov-Wittig rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl ether that, upon treatment with a strong base, yields a homoallylic alcohol. ethz.chorganic-chemistry.org This reaction proceeds through a five-membered cyclic transition state. organic-chemistry.org Deprotonation of the carbon adjacent to the ether oxygen generates a carbanion, which then rearranges. scripps.edu The nih.govnih.gov-rearrangement is often favored over the competing nih.govresearchgate.net-Wittig rearrangement at lower temperatures. organic-chemistry.orgscripps.edu This transformation would convert the allyloxy substituent into a new carbon-carbon bond and a hydroxyl group, providing a different avenue for further functionalization.
Table 3: Comparison of Claisen and nih.govnih.gov-Wittig Rearrangements
| Rearrangement | Key Transformation | Sigmatropic Shift | Typical Conditions | Product Functional Group | Reference |
| Claisen | Allyl Vinyl Ether → γ,δ-Unsaturated Carbonyl | nih.govnih.gov | Thermal or Lewis Acid | Carbonyl | organic-chemistry.orgchem-station.com |
| nih.govnih.gov-Wittig | Allyl Ether → Homoallylic Alcohol | nih.govnih.gov | Strong Base, Low Temp. | Alcohol | ethz.chorganic-chemistry.org |
Derivatization and Functional Group Interconversions on the Allyl Moiety
The allyl moiety of this compound serves as a versatile handle for a variety of functional group interconversions and derivatizations. The chemical reactivity of the allyl group, encompassing its double bond and the allylic position, allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.
One of the key transformations involving the allyl ether is the Claisen rearrangement. This pericyclic reaction, when applied to an allyl vinyl ether, can stereoselectively create new carbon-carbon bonds. In a synthetic sequence targeting saudin, a thermodynamic enolate was O-alkylated with an allylic triflate to generate the precursor for a Claisen rearrangement. nih.gov The subsequent thermal rearrangement proceeded to form a γ,δ-unsaturated ketone, demonstrating a powerful method for carbon framework elaboration. nih.gov Although this example involves an allyl vinyl ether rather than a simple allyl ether, it highlights the potential for rearrangement reactions on similar scaffolds.
The double bond of the allyl group is susceptible to a range of addition and oxidation reactions. For instance, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentene (B43876) derivatives has been used to construct oxygenated 2-azabicyclo[2.2.1]heptanes, showcasing a method to functionalize the bicyclic core through reactions on a double bond. rsc.org While this is an intramolecular example, it suggests that the external double bond of the allyl group could undergo similar intermolecular transformations. Other potential reactions include:
Oxidative cleavage: Ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage can convert the allyl group into an aldehyde, which can be further oxidized to a carboxylic acid.
Epoxidation: Reaction with peroxy acids can form an epoxide, a versatile intermediate for further nucleophilic attack.
Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield the corresponding propyl ether derivative.
Halogenation/Hydrohalogenation: Addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond provides routes to halogenated derivatives.
Allylic Functionalization: Reactions such as allylic bromination using N-bromosuccinimide (NBS) can introduce a functional group at the carbon adjacent to the double bond. mdpi.com
These transformations allow for the conversion of the simple allyl group into a wide array of other functional groups, significantly expanding the synthetic utility of the this compound scaffold.
Table 1: Representative Functional Group Interconversions of Allyl Ethers in Bicyclic Systems
| Starting Material Moiety | Reagents and Conditions | Product Moiety | Reaction Type | Reference |
| Allyl vinyl ether | Heat (125°C) | γ,δ-Unsaturated ketone | Claisen Rearrangement | nih.gov |
| Allyl group | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Allylic bromide | Allylic Bromination | mdpi.com |
| Cyclopentene | Pd(OAc)₂, PhI(OAc)₂ | 1,2-Diacetoxy amine | Aminoacyloxylation | rsc.org |
Nitrogen Atom Reactivity and Stereoelectronic Effects
The nitrogen atom of the 2-azabicyclo[2.2.1]heptane core is a key site of reactivity. Its nucleophilicity and unique stereoelectronic properties, dictated by the rigid, strained bicyclic framework, govern its behavior in chemical transformations.
N-Functionalization Strategies (e.g., Acylation, Alkylation)
The secondary amine of the 2-azabicyclo[2.2.1]heptane skeleton is readily functionalized through various N-alkylation and N-acylation reactions. These transformations are crucial for modulating the compound's biological and physicochemical properties and for attaching it to other molecular fragments.
N-Alkylation: The nitrogen atom can be alkylated using a variety of alkylating agents, typically an alkyl halide, in the presence of a base. For example, the nitrogen atom of a 2-azabicyclo[2.2.1]heptane derivative can be methylated using methyl iodide with a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). google.com Other N-substituted derivatives, such as N-arylalkyl compounds, have been synthesized as ligands for sigma receptors, demonstrating the broad scope of N-alkylation on this scaffold. nih.gov General protocols often involve the deprotonation of the nitrogen with a strong base like potassium hexamethyldisilazide (KHMDS) to form a highly nucleophilic potassium salt, which then reacts with an electrophile. nih.gov
N-Acylation: Acylation of the nitrogen is another common and important transformation. This is typically achieved by reacting the amine with an acyl chloride, anhydride, or an activated ester in the presence of a base to neutralize the acid byproduct. Several N-acyl derivatives of the related 7-azabicyclo[2.2.1]heptane system have been prepared, and the rotational barriers about the newly formed N-CO amide bond have been studied. cdnsciencepub.com In the context of drug discovery, N-acylation has been employed to synthesize potent dipeptidyl peptidase-4 (DPP-4) inhibitors based on the 2-azabicyclo[2.2.1]heptane core. mdpi.com The resulting amide bond in these bicyclic systems often exhibits non-planar geometry due to nitrogen pyramidalization. psu.edu
Table 2: Examples of N-Functionalization Reactions on Azabicyclo[2.2.1]heptane Scaffolds
| Starting Scaffold | Reagent(s) | Product Type | Reaction Type | Reference |
| 2-Azabicyclo[2.2.1]heptane | Methyl iodide, K₂CO₃, DMF | N-Methyl derivative | N-Alkylation | google.com |
| 7-Azabicyclo[2.2.1]heptane | Acetyl chloride | N-Acetyl derivative | N-Acylation | cdnsciencepub.com |
| 7-Azabicyclo[2.2.1]heptane | Nitrosonium tetrafluoroborate | N-Nitroso derivative | N-Nitrosation | cdnsciencepub.com |
| 2-Azabicyclo[2.2.1]heptane | Boc-protected amino acid, BOP, DIPEA | N-Acyl (peptide coupling) | N-Acylation | mdpi.com |
| 7-Azabicyclo[2.2.1]heptane | Arylalkyl halides | N-Arylalkyl derivatives | N-Alkylation | nih.gov |
Nitrogen Pyramidalization and Inversion Barriers in Bridged Amines
In typical acyclic amines, the nitrogen atom rapidly undergoes pyramidal inversion, a process where it oscillates through a planar transition state. wikipedia.orglibretexts.org This rapid inversion usually prevents the isolation of enantiomers when the nitrogen is a stereocenter. libretexts.orglibretexts.org However, in constrained bicyclic systems like 2-azabicyclo[2.2.1]heptane, this inversion is significantly hindered.
The geometry of the bicyclic framework forces the C-N-C bond angles to be smaller than the ideal tetrahedral angle. To achieve the planar transition state required for inversion, these bond angles would need to expand towards 120°, which would introduce a prohibitive amount of angle strain into the already rigid ring system. This phenomenon, known as the "bicyclic effect," results in unusually high energy barriers to nitrogen inversion. psu.edursc.org
Studies on N-chloro-2-azabicyclo[2.2.1]heptane and its unsaturated analogue have shown that the inversion barriers are high enough to allow for the direct observation of distinct exo and endo nitrogen invertomers at low temperatures using NMR spectroscopy. rsc.orgrsc.org The inversion barrier for N-chloro-2-azabicyclo[2.2.1]hept-5-ene was measured to be approximately 14.8 kcal/mol, a value significantly higher than those for less strained monocyclic or larger bicyclic amines. rsc.orgrsc.org For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) was determined to be 7.2 kcal/mol. acs.org While this is lower than that of the N-chloro derivative, it is still notable given the small internal C-N-C bond angle. acs.org
This resistance to planarization means the nitrogen atom in the 2-azabicyclo[2.2.1]heptane system is inherently pyramidal. researchgate.net This pyramidalization is a key stereoelectronic feature, influencing the nitrogen's reactivity and the conformational properties of its derivatives. For example, when the nitrogen is part of an amide bond, the inherent pyramidalization, combined with steric and electronic effects, leads to a distorted, non-planar amide linkage. psu.eduresearchgate.net This distortion affects the rotational barrier of the amide bond and can be a critical design element in creating conformationally constrained molecules. cdnsciencepub.comresearchgate.net
Table 3: Measured Nitrogen Inversion Barriers in Azabicyclo[2.2.1]heptane Systems
| Compound | Method | Inversion Barrier (kcal/mol) | Temperature (°C) | Reference |
| N-Chloro-2-azabicyclo[2.2.1]hept-5-ene | ¹H NMR Line Shape Analysis | ca. 14.8 | -15 | rsc.orgrsc.org |
| N-Chloro-2-azabicyclo[2.2.1]heptane | ¹H NMR Line Shape Analysis | Not specified, but observable invertomers | -60 | rsc.orgrsc.org |
| 2-Methyl-2-azabicyclo[2.2.1]heptane | ¹³C NMR Line Shape Analysis | 7.2 | -135 | acs.org |
Stereochemical Aspects and Conformational Analysis of 2 Azabicyclo 2.2.1 Heptane Systems
Inherent Chirality of the Bicyclic Azanorbornane Skeleton
The 2-azabicyclo[2.2.1]heptane framework is inherently chiral due to its rigid, bridged structure. researchgate.net The bicyclic nature of the azanorbornane skeleton results in the presence of multiple stereogenic centers, even in its unsubstituted form. The bridgehead carbon atoms (C1 and C4) and the carbon atoms bearing substituents are typically chiral centers. The spatial arrangement of the atoms in the bicyclic system is not superimposable on its mirror image, leading to the existence of enantiomers. libretexts.orgkhanacademy.org
The stereoselective aza-Diels-Alder reaction is a common and efficient method for the synthesis of the 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net This reaction, particularly when employing chiral imines and cyclopentadiene (B3395910), allows for the "multiplication of chirality," leading to the formation of a single enantiomer that possesses multiple stereogenic centers with a well-defined configuration. researchgate.net The presence of these multiple stereocenters within a rigid framework makes the azanorbornane skeleton a valuable chiral scaffold in the design of molecules with specific three-dimensional orientations. A structure with 'n' stereocenters can have up to 2^n different stereoisomers. libretexts.org
Stereocontrol in Synthetic Pathways and Diastereomeric Purity
Achieving a high degree of stereocontrol is crucial in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives for their application in areas such as asymmetric catalysis and drug design. The aza-Diels-Alder reaction is a cornerstone in the stereoselective synthesis of these compounds, often exhibiting high levels of both regioselectivity and stereoselectivity. core.ac.uk
The use of chiral auxiliaries attached to the imine dienophile is a widely employed strategy to induce facial selectivity in the cycloaddition reaction, thereby controlling the absolute configuration of the newly formed stereocenters. pwr.edu.pl For instance, the cycloaddition between protonated glyoxylate (B1226380) imines bearing two chiral auxiliaries, such as N-(S)- or N-(R)-1-phenylethyl and (-)-8-phenylmenthyl or (+)-8-phenylneomenthol, and cyclopentadiene has been shown to be highly exo-selective. core.ac.uk In some cases, specific combinations of these auxiliaries can lead to the formation of a single adduct, demonstrating excellent diastereoselectivity. core.ac.uk
The diastereomeric purity of the resulting cycloadducts can often be enhanced through purification techniques such as crystallization. For example, a reaction producing a cyclic β-ketoester in a 48% diastereomeric excess could be increased to over 99% diastereomeric excess after a single crystallization. rsc.org The ability to obtain diastereomerically pure compounds is critical for their subsequent use in synthesis, as the stereochemistry of the scaffold will dictate the spatial orientation of further functionalization.
The reaction conditions, including the choice of Lewis or Brønsted acid catalyst, can also significantly influence the stereochemical outcome of the aza-Diels-Alder reaction. core.ac.uk Furthermore, subsequent transformations of the initial adducts must be carried out with careful consideration of stereochemical integrity to maintain the desired isomeric form.
Conformational Preferences and Dynamics
The rigid bicyclic framework of the 2-azabicyclo[2.2.1]heptane system severely restricts its conformational flexibility. smolecule.com This inherent rigidity is a key feature that is exploited in various applications, particularly in the design of peptidomimetics and structured molecules.
The constrained nature of the azanorbornane skeleton dictates the spatial orientation of substituents attached to the ring system. Substituents on the bicyclic frame can adopt one of two primary orientations: exo or endo. chemistrysteps.com In the context of the Diels-Alder reaction used to form this system, the endo product is often the kinetically favored product, where the substituents of the dienophile are oriented towards the larger bridge of the bicyclic system. chemistrysteps.commasterorganicchemistry.com Conversely, the exo product, with substituents pointing away from the larger bridge, is typically the thermodynamically more stable isomer due to reduced steric hindrance. chemistrysteps.commasterorganicchemistry.com
| Parameter | Typical Range/Observation | Significance |
|---|---|---|
| Substituent Orientation | Exo or Endo | Determines the overall molecular shape and steric profile. |
| Kinetic Product | Often the endo isomer in Diels-Alder synthesis | Results from favorable secondary orbital interactions in the transition state. |
| Thermodynamic Product | Typically the exo isomer | More stable due to lower steric strain. |
| Conformational Flexibility | Highly restricted | Provides a rigid scaffold for predictable substituent positioning. |
The rigid 2-azabicyclo[2.2.1]heptane scaffold can be incorporated into larger molecules, such as peptides, to act as a conformational constraint. uni-regensburg.de This is a powerful strategy in peptidomimetic design to enforce a specific secondary structure, which can lead to enhanced biological activity, selectivity, and metabolic stability. researchgate.net
By replacing a flexible amino acid residue with a derivative of 2-azabicyclo[2.2.1]heptane, it is possible to stabilize specific peptide conformations, such as β-turns or β-strands. acs.org For instance, spectroscopic and simulation studies have indicated that the presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine can favor a β-strand-like extended conformation of the adjacent α-amino acid on the N-terminal side. acs.orgacs.org This conformational stabilization can be crucial for mimicking the bioactive conformation of a natural peptide ligand and for the de novo design of peptides with predictable structures. acs.orgacs.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into reaction mechanisms and energetics. For the broader class of 2-azabicyclo[2.2.1]heptanes, DFT calculations have been employed to support proposed reaction mechanisms, such as the ring expansion to 2-azabicyclo[3.2.1]octanes, by modeling aziridinium (B1262131) intermediates. pwr.edu.pl Similar studies on related 7-azabicyclo[2.2.1]heptane amides have used DFT to reproduce nitrogen-pyramidal structures as energy minima, which explains their reduced rotational barriers compared to monocyclic amides. acs.org
Elucidation of Reaction Mechanisms and Transition States
There are no specific DFT studies in the retrieved search results that elucidate reaction mechanisms or identify transition states for reactions involving 5-(Allyloxy)-2-azabicyclo[2.2.1]heptane .
Analysis of Energetic Profiles for Chemical Transformations
No literature containing analyses of the energetic profiles for chemical transformations of This compound was found.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics are computational techniques used to model the behavior of molecules over time, providing crucial information about their preferred shapes and stability.
Conformational Landscape Mapping and Stability Analysis
Specific conformational landscape mapping and stability analysis for This compound using molecular mechanics or dynamics are not available in the current body of scientific literature. However, related research on diphenyl ethers linked to a 3-oxo-2-azabicyclo[2.2.1]heptane ring system indicates that such scaffolds are used as substrates for conformational analysis. acs.org Furthermore, DFT analyses of other substituted 2-azabicyclo[2.2.1]heptane derivatives have identified multiple stable conformers within a narrow energy range. pwr.edu.pl For instance, a study on a related bicyclic compound identified six conformers within a 1.5 kcal/mol range, highlighting the conformational complexity of these systems. pwr.edu.pl
The following table illustrates a hypothetical conformational analysis based on general principles, as specific data for the target compound is unavailable.
Hypothetical Conformational Analysis Data
| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°C) |
| Conf-A | 0.00 | 55.0 | 175.0 |
| Conf-B | 0.75 | 30.0 | -65.5 |
| Conf-C | 1.50 | 15.0 | 70.2 |
| Note: This table is for illustrative purposes only and is not based on published experimental or computational data for this compound. |
Computational Prediction of Reactivity and Selectivity
The prediction of chemical reactivity and selectivity through computational means relies on analyzing factors like frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and calculated reaction barriers. While theoretical models exist to predict the reactivity of components like allylsilanes, which share the reactive allyl group, no studies have applied these predictive tools specifically to This compound . researchgate.net Research on the reactivity of the parent 2-azabicyclo[2.2.1]heptane system often focuses on synthetic transformations and neighboring group participation without a detailed computational prediction of selectivity. nih.gov
Advanced Applications in Organic Synthesis and Chemical Biology
Role as Versatile Chiral Building Blocks in Complex Molecule Synthesis
The 2-azabicyclo[2.2.1]heptane skeleton is a prized chiral platform for the construction of enantiomerically pure and biologically active compounds. mdpi.com Its rigid structure allows for precise spatial orientation of functional groups, a critical feature in the synthesis of complex molecular architectures. Derivatives of this scaffold are utilized as intermediates in the synthesis of a wide array of molecules, including novel ligands and compounds with potential therapeutic applications. mdpi.comresearchgate.net
The synthetic utility of the 2-azabicyclo[2.2.1]heptane core is demonstrated in its transformation into various other complex structures. For instance, it can undergo ring expansion to form 2-azabicyclo[3.2.1]octane derivatives through intramolecular nitrogen nucleophilic attack, a process that leverages the inherent strain in the [2.2.1]heptane system to drive the reaction. rsc.org This versatility makes it a valuable starting material for creating diverse molecular frameworks. Furthermore, the 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is a key precursor for antiviral drugs like Carbovir and Abacavir, highlighting the significance of this scaffold in medicinal chemistry. researchgate.net
Development and Application of Chiral Ligands in Asymmetric Catalysis
The rigid 2-azabicyclo[2.2.1]heptane framework serves as an excellent backbone for the design of chiral ligands used in asymmetric catalysis. mdpi.com These ligands have proven to be highly effective in a variety of metal-catalyzed enantioselective transformations.
Rational Design Principles for New Chiral Ligands
The design of effective chiral ligands often relies on the principle of C2 symmetry, which can reduce the number of possible isomeric metal complexes and competing reaction pathways, thereby enhancing enantioselectivity. nih.gov However, the 2-azabicyclo[2.2.1]heptane scaffold also allows for the development of non-symmetrical P,N-ligands, where the steric and electronic properties can be fine-tuned. nih.gov The conformational rigidity of the bicyclic system is a key design feature, as it limits the flexibility of the ligand-metal complex and allows for more predictable stereochemical outcomes. nih.gov By modifying the substituents on the 2-azabicyclo[2.2.1]heptane core, researchers can systematically alter the ligand's properties to optimize its performance in a specific catalytic reaction. diva-portal.org
Catalytic Applications in Enantioselective Transformations
Ligands derived from the 2-azabicyclo[2.2.1]heptane scaffold have been successfully employed in a range of enantioselective reactions.
Aldol Reaction: Chiral polyamines and amino acid analogues based on the 2-azabicyclo[2.2.1]heptane scaffold have been used as organocatalysts in stereoselective aldol reactions between ketones and aldehydes. mdpi.com These catalysts have demonstrated the ability to produce aldol products with good diastereoselectivity and enantioselectivity. mdpi.com
Epoxidation: Chiral bicyclic amines derived from 2-azabicyclo[2.2.1]heptane have been utilized in the organocatalyzed epoxidation of alkenes. diva-portal.org While showing good activity, the enantioselectivity in the epoxidation of substrates like trans-stilbene has been moderate. diva-portal.org Additionally, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides provides an efficient route to enantiomerically enriched 2-azabicyclo[2.2.1]heptanes. nih.gov
Hydrogenation: A significant application of 2-azabicyclo[2.2.1]heptane-based ligands is in asymmetric transfer hydrogenation. pwr.edu.pl Ruthenium and iridium complexes with these chiral ligands have shown high activity and enantioselectivity in the reduction of aromatic ketones. diva-portal.orgscilit.com For instance, a Ru(arene)[(1S, 3R, 4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane] catalyst was optimized to reduce acetophenone with 96% enantiomeric excess. diva-portal.org
Rearrangements: Chiral diamine ligands based on the 2-azabicyclo[2.2.1]heptane structure have been developed for the catalytic asymmetric rearrangement of epoxides into allylic alcohols. diva-portal.orgresearchgate.net Using catalytic amounts of a chiral diamine such as (1S,3R,4R)-3-(1-pyrrolidinyl)methyl-2-azabicyclo[2.2.1]heptane with a stoichiometric base, a variety of epoxides can be converted to their corresponding allylic alcohols with high enantioselectivity. researchgate.net
Design of Conformationally Constrained Peptidomimetics and Amino Acid Analogues
The rigid structure of the azabicyclo[2.2.1]heptane system makes it an ideal scaffold for creating conformationally constrained amino acid analogues and peptidomimetics. unirioja.esresearchgate.net These molecules are designed to mimic the secondary structures of peptides and can lead to compounds with enhanced biological activity and stability. researchgate.net
Stabilization of Specific Peptide Secondary Structures (e.g., β-Strand Mimicry)
The 7-azabicyclo[2.2.1]heptane moiety, a close structural relative, has been shown to stabilize β-strand-like extended conformations in adjacent α-amino acids. researchgate.net This is achieved by linking the structured bicyclic molecule to an amino acid, which enforces an extended conformation independent of solvent effects. researchgate.net This property is valuable for the de novo design of β-strand-mimicking peptides, which are important for inhibiting protein-protein interactions. researchgate.netacs.org The constrained macrocycles can act as templates for creating inhibitors for proteases that recognize peptide β-strands. acs.org
Utility as Rigid Proline Analogues and Scaffolds for Bioactive Peptides
Derivatives of 2-azabicyclo[2.2.1]heptane-carboxylic acid are considered conformationally constrained analogues of proline. Due to their rigid bicyclic nature, they can be incorporated into peptide sequences to induce specific turns or to create more defined three-dimensional structures. academindex.com This is particularly useful in the design of bioactive peptides and peptidomimetics, where controlling the conformation is crucial for receptor binding and biological activity. unirioja.es For example, 7-azabicyclo[2.2.1]heptane derivatives have been used as scaffolds for developing selective sigma-2 (σ2) receptor ligands. nih.gov The synthesis of enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are constrained 4-hydroxyproline analogues, further demonstrates the utility of this scaffold in creating novel amino acid building blocks. unirioja.es
Interactive Data Table: Applications in Asymmetric Catalysis
| Catalytic Transformation | Ligand/Catalyst Type | Metal | Substrate Example | Key Finding |
| Asymmetric Transfer Hydrogenation | Amino alcohol derivatives | Ruthenium | Acetophenone | High enantioselectivity (up to 96% ee) diva-portal.org |
| Asymmetric Transfer Hydrogenation | Oxazoline derivatives | Iridium/Ruthenium | Aromatic Ketones | Development of a new class of efficient ligands scilit.comresearchgate.net |
| Aldol Reaction | Chiral polyamines | (Organocatalytic) | Cyclohexanone and p-nitrobenzaldehyde | Good diastereo- and enantioselectivity mdpi.com |
| Epoxide Rearrangement | Chiral diamines | Lithium | Cycloalkene oxides | Highly enantioselective formation of allylic alcohols researchgate.net |
| Epoxidation | Chiral bicyclic amines | (Organocatalytic) | trans-Stilbene | Good activity with moderate enantioselectivity diva-portal.org |
Utilization as Scaffolds for Novel Chemical Entities
The rigid bicyclic framework of 2-azabicyclo[2.2.1]heptane and its derivatives, such as 5-(Allyloxy)-2-azabicyclo[2.2.1]heptane, serves as a versatile scaffold in the design and synthesis of novel chemical entities with significant potential in medicinal chemistry and chemical biology. This structural motif offers a three-dimensional architecture that can be strategically functionalized to interact with biological targets with high specificity and affinity. The conformational constraint of the bicyclic system reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency.
The 2-azabicyclo[2.2.1]heptane core is a key building block for a variety of biologically active compounds. For instance, it is a crucial precursor in the synthesis of antiviral drugs like Carbovir and Abacavir. nih.govchemicalbook.com The versatility of this scaffold is further demonstrated by its incorporation into dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the management of type 2 diabetes. nih.govmdpi.comresearchgate.net
Researchers have successfully synthesized and evaluated numerous derivatives of the 2-azabicyclo[2.2.1]heptane scaffold, leading to the discovery of potent and selective therapeutic agents. These investigations have established the 2-azabicyclo[2.2.1]heptane framework as a "privileged scaffold" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets.
Detailed Research Findings
The strategic modification of the 2-azabicyclo[2.2.1]heptane scaffold has yielded a diverse array of compounds with distinct pharmacological profiles. The following table summarizes key research findings on various derivatives:
| Derivative Class | Therapeutic Target | Key Findings | Reference Compound(s) |
| DPP-4 Inhibitors | Dipeptidyl peptidase-4 | Development of potent and selective inhibitors for type 2 diabetes. Compound 12a (neogliptin) showed an IC50 of 16.8 ± 2.2 nM, being more potent than vildagliptin and sitagliptin. nih.govresearchgate.net Further modification led to compound 9a with an even lower IC50 of 4.3 nM. mdpi.com | Neogliptin |
| Antiviral Agents | Viral enzymes | The scaffold is a key intermediate for carbocyclic nucleoside analogues like Carbovir and Abacavir, which are potent antiviral agents. nih.govchemicalbook.com | Carbovir, Abacavir |
| Antimalarial Agents | Malarial aspartic proteases | Quinoline-piperidine conjugates incorporating a 1-azabicyclo[2.2.1]heptane scaffold (a related bicyclic system) have been synthesized and evaluated for their antiplasmodium activity. nih.gov | Quinoline-piperidine conjugates |
| Sigma-2 (σ2) Receptor Ligands | σ2 receptor | N-substituted 7-azabicyclo[2.2.1]heptanes have been developed as selective ligands for the σ2 receptor, which is a potential target for cancer diagnostics and therapeutics. nih.gov | N-arylalkyl-7-azanorbornanes |
| GABA-AT Inactivators | GABA aminotransferase | Conformationally rigid analogues of 4-amino-5-halopentanoic acids based on the 2-azabicyclo[2.2.1]hept-5-en-3-one structure have been synthesized as potent inactivators of GABA-AT. | Analogues of 4-amino-5-halopentanoic acids |
| Nicotinic Acetylcholine Receptor Ligands | Nicotinic acetylcholine receptors | Synthesis of an epibatidine analogue with a 6-substituted 2-azabicyclo[2.2.1]heptane core demonstrated high binding affinity at nicotinic acetylcholine receptors. rsc.org | Epibatidine analogue |
These findings underscore the adaptability of the 2-azabicyclo[2.2.1]heptane scaffold. The allyloxy group in this compound provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups through reactions such as hydroformylation, epoxidation, or olefin metathesis. This functionalization capacity enables the generation of extensive chemical libraries for screening against a wide range of biological targets.
The development of compounds like neogliptin highlights the potential for fine-tuning the pharmacological properties of molecules built upon this scaffold. nih.govresearchgate.net By systematically altering the substituents on the bicyclic core, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Q & A
Q. What are the common synthetic routes for 5-(Allyloxy)-2-azabicyclo[2.2.1]heptane?
- Methodological Answer : The synthesis often starts with bicyclic precursors such as 2-azabicyclo[2.2.1]heptane derivatives. Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key step, enabling the introduction of allyloxy groups. For example, allyl ethers can be formed via nucleophilic substitution or Mitsunobu reactions under optimized conditions (e.g., THF solvent, 0–25°C, 12–24 hours) . NMR and mass spectrometry are critical for tracking intermediate formation.
Q. How is the stereochemistry of this compound resolved experimentally?
- Methodological Answer : X-ray crystallography and 2D NMR (e.g., NOESY) are essential. For instance, misassigned endo/exo configurations in early studies were corrected via X-ray data, revealing distinct spatial arrangements of the allyloxy group and nitrogen atom . Polarimetric analysis further validates enantiomeric purity during asymmetric synthesis.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., allyloxy CH₂ groups at δ 4.8–5.2 ppm) and bicyclic carbon shifts.
- IR Spectroscopy : Confirms carbonyl or ether linkages (C-O-C stretch ~1100 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₉H₁₃NO₂) and fragmentation patterns .
Advanced Research Questions
Q. How can data contradictions in stereochemical assignments be addressed during synthesis?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray Diffraction : Resolves absolute configuration (e.g., corrected exo assignments in 2-azabicycloheptane derivatives ).
- Dynamic NMR : Detects rotameric equilibria caused by restricted nitrogen rotation in bicyclic systems .
- Computational DFT Studies : Predicts stable conformers and compares with experimental data .
Q. What strategies optimize reaction yields in allyloxy-functionalized bicyclic systems?
- Methodological Answer :
- Catalyst Screening : Palladium or chiral organocatalysts (e.g., (1S,3S,4R)-2-azabicycloheptane catalysts) improve enantioselectivity (>80% ee in Michael additions) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Temperature Control : Low temperatures (−20°C) minimize side reactions during ring expansions .
Q. How do structural modifications (e.g., sulfur substitution) impact biological activity?
- Methodological Answer : Replace the oxygen atom in the bicyclic framework with sulfur (e.g., 2-thia-5-azabicycloheptane derivatives):
- Biological Assays : Sulfur analogs show enhanced antiviral activity (IC₅₀ = 1.5–22 µM against coxsackievirus) due to improved membrane permeability .
- Receptor Binding Studies : Thia-substitution increases affinity for nicotinic acetylcholine receptors (ΔΔG = −2.3 kcal/mol) via hydrophobic interactions .
Q. What computational methods predict the reactivity of allyloxy-substituted bicyclic amines?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates conformational flexibility during nucleophilic attacks.
- Density Functional Theory (DFT) : Calculates transition-state energies for ring-opening reactions (e.g., activation energy ~15 kcal/mol for aziridinium intermediates) .
- Docking Studies : Models interactions with biological targets (e.g., DPP-4 inhibitors with ΔG = −9.8 kcal/mol) .
Comparative Analysis Table
Key Methodological Takeaways
- Stereochemical Precision : Combine experimental (X-ray, NMR) and computational (DFT) tools to resolve ambiguities .
- Biological Optimization : Sulfur substitution and allyloxy positioning enhance target engagement .
- Catalytic Efficiency : Palladium-based systems outperform traditional methods in enantioselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
